[Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Cyclopropyl is a three-membered ring structure that is often used in medicinal chemistry due to its ability to mimic the geometry and electronic properties of a peptide bond.
Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring can affect the biological outcomes to a great extent .
Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions, including electrophilic and nucleophilic substitutions . The reactivity of the cyclopropyl group can also be modulated by the adjacent functional groups.
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of “[Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid” would depend on the specific structure and functional groups present in the molecule.
Mechanism of Action
The mechanism of action of a compound depends on its structure and the target it interacts with. Thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, antitumor and cytotoxic activity .
Future Directions
Thiazoles and their derivatives have shown a wide range of biological activities, making them interesting targets for the development of new drugs . Future research could focus on synthesizing new thiazole derivatives, including “[Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid”, and testing their biological activities.
Properties
IUPAC Name |
2-[cyclopropyl-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(10-11-3-4-16-10)5-12(6-9(14)15)7-1-2-7/h3-4,7H,1-2,5-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSKCSUDPGSQOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)C2=NC=CS2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209603 | |
Record name | Glycine, N-cyclopropyl-N-[2-oxo-2-(2-thiazolyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201209603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353952-86-9 | |
Record name | Glycine, N-cyclopropyl-N-[2-oxo-2-(2-thiazolyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353952-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-cyclopropyl-N-[2-oxo-2-(2-thiazolyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201209603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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